DI-Tert-butyl-2-norbornylphosphine

Description

Significance of Ligand Design in Modern Organic Synthesis

The electronic properties of a phosphine (B1218219) ligand, specifically its ability to donate or withdraw electron density, directly impact the reactivity of the metal center. catalysis.blogtcichemicals.com For instance, electron-rich phosphines can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles. tcichemicals.com Steric properties, or the bulkiness of the ligand, are equally important. Large, bulky ligands can create a specific pocket around the metal, influencing which substrates can bind and how they approach the metal, thereby dictating the selectivity of the transformation. numberanalytics.comtcichemicals.com The ability to systematically tune these properties has made phosphine ligands one of the most significant and versatile classes of ligands for cross-coupling reactions. sigmaaldrich.com

Evolution of Phosphine Ligands in Homogeneous Catalysis: A Historical Perspective

The history of homogeneous catalysis is intrinsically linked to the development of phosphine ligands. researchgate.netwiley-vch.de Early transition metal catalysis often employed simple, relatively small phosphines like triphenylphosphine (B44618) (PPh₃). While effective for certain transformations, the need for more active and selective catalysts drove the evolution of ligand design. tcichemicals.comprochemonline.com

This evolution led to the development of increasingly sophisticated phosphine ligands. Researchers began to synthesize ligands with greater steric bulk, such as tricyclohexylphosphine (B42057) (PCy₃), which proved to be highly effective for challenging cross-coupling reactions involving less reactive substrates like aryl chlorides. tcichemicals.com A major breakthrough was the creation of biaryl phosphine ligands, often referred to as Buchwald ligands, which are known for their electron-rich nature and steric bulk, significantly improving the reactivity in palladium-catalyzed reactions. sigmaaldrich.com The development also branched into bidentate phosphines, where two phosphorus atoms are connected by a molecular backbone, offering enhanced stability and control over the metal's coordination geometry. sigmaaldrich.com This continuous innovation, moving from simple monodentate phosphines to complex, tailor-made structures, has been instrumental in expanding the capabilities of homogeneous catalysis. wiley.com

Introduction to DI-Tert-butyl-2-norbornylphosphine: Unique Structural Features and Rationale for Advanced Study

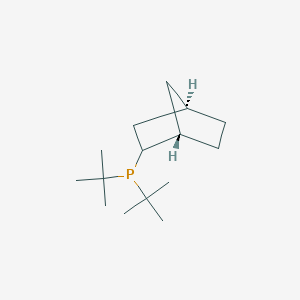

Within the diverse family of phosphine ligands, this compound stands out due to its unique structural architecture. This ligand combines two exceptionally bulky tert-butyl groups directly attached to the phosphorus atom with a rigid, bicyclic norbornyl backbone.

The rationale for the advanced study of this ligand stems from this specific combination of features. The two tert-butyl groups provide immense steric hindrance, a desirable trait for promoting reductive elimination—the final, product-forming step in many catalytic cycles. The norbornyl group, being a rigid and well-defined scaffold, holds these bulky groups in a specific spatial orientation. This rigidity contrasts with more flexible ligands and can lead to higher selectivity in catalytic reactions. The combination of extreme bulk and conformational rigidity makes this compound a powerful ligand for particularly difficult cross-coupling reactions that are sluggish or inefficient with other phosphines. Its design is a prime example of the targeted approach to ligand development, aiming to solve specific challenges in catalysis.

Structure

3D Structure

Properties

Molecular Formula |

C15H29P |

|---|---|

Molecular Weight |

240.36 g/mol |

IUPAC Name |

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphane |

InChI |

InChI=1S/C15H29P/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11/h11-13H,7-10H2,1-6H3/t11-,12+,13?/m1/s1 |

InChI Key |

KLQDTSDJWQAGBD-OJRHAOMCSA-N |

Isomeric SMILES |

CC(C)(C)P(C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |

Canonical SMILES |

CC(C)(C)P(C1CC2CCC1C2)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butyl 2 Norbornylphosphine

Established Synthetic Routes and Reaction Conditions

The construction of the phosphorus-carbon bond in DI-Tert-butyl-2-norbornylphosphine can be approached through several established synthetic strategies. These methods primarily involve the reaction of a norbornyl nucleophile with a di-tert-butyl-substituted phosphorus electrophile, or vice versa.

Grignard Reagent-Mediated Phosphination Approaches

A prevalent and classical method for the formation of tertiary phosphines involves the use of Grignard reagents. nih.gov This approach would entail the preparation of a 2-norbornylmagnesium halide, which then acts as a nucleophile to attack an electrophilic di-tert-butylphosphine (B3029888) species.

The initial step is the formation of the Grignard reagent from a suitable 2-halonorbornane, such as exo-2-bromonorbornane (B159885) or exo-2-chloronorbornane, and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chembk.comsigmaaldrich.com The reactivity for Grignard formation is typically higher for bromides than for chlorides.

Once the 2-norbornylmagnesium halide is formed, it is reacted with di-tert-butylchlorophosphine (B1329828) to yield the desired this compound. sigmaaldrich.comnih.gov The reaction is generally carried out in an inert atmosphere to prevent the oxidation of the phosphine (B1218219) product. The steric hindrance imposed by the two tert-butyl groups on the phosphorus atom and the bulky norbornyl group can make this reaction challenging, sometimes resulting in lower yields. nih.gov To enhance the reactivity, the addition of a catalyst, such as copper(I) salts (e.g., CuI or CuCl), can be beneficial. nih.gov

Table 1: Key Reagents for Grignard Reagent-Mediated Synthesis

| Reagent | Chemical Formula | Role |

|---|---|---|

| exo-2-Bromonorbornane | C₇H₁₁Br | Grignard Precursor sigmaaldrich.com |

| exo-2-Chloronorbornane | C₇H₁₁Cl | Grignard Precursor sigmaaldrich.com |

| Magnesium | Mg | Grignard Formation |

| Di-tert-butylchlorophosphine | C₈H₁₈ClP | Phosphorus Source sigmaaldrich.comnih.gov |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

Direct Phosphination Strategies for Norbornyl Introduction

An alternative to the Grignard approach is the use of a nucleophilic phosphorus species that reacts with an electrophilic norbornane (B1196662) derivative. This "direct phosphination" can be achieved using di-tert-butylphosphine or its lithium salt.

In this strategy, di-tert-butylphosphine, a secondary phosphine, can be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form lithium di-tert-butylphosphide. sigmaaldrich.com This highly nucleophilic phosphide (B1233454) can then undergo a nucleophilic substitution reaction with a 2-halonorbornane.

This method avoids the preparation of the potentially sensitive norbornyl Grignard reagent. However, the synthesis and handling of di-tert-butylphosphine and its lithium salt also require stringent anhydrous and anaerobic conditions.

Advanced Synthetic Protocols and Innovations

Modern advancements in cross-coupling chemistry offer innovative pathways to bulky phosphine ligands. While not specifically detailed for this compound, palladium-catalyzed cross-coupling reactions are a powerful tool for P-C bond formation. For instance, a protocol involving the palladium-catalyzed coupling of a secondary phosphine, like di-tert-butylphosphine, with a suitable norbornyl electrophile (e.g., a triflate or tosylate) could be envisioned. Such methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods.

Chemical Transformation and Derivatization of the Phosphine Moiety

The phosphorus center in this compound retains the characteristic reactivity of a tertiary phosphine, allowing for various chemical transformations and derivatizations. rsc.org

A primary reaction of tertiary phosphines is oxidation. Exposure to air or other oxidizing agents will readily convert the phosphine to the corresponding phosphine oxide, this compound oxide. This oxidation can be intentional for purification or characterization purposes, or it can be an undesired side reaction during synthesis and handling.

Another common transformation is alkylation. The lone pair of electrons on the phosphorus atom can act as a nucleophile, reacting with alkyl halides to form quaternary phosphonium (B103445) salts. For example, reaction with methyl iodide would yield DI-Tert-butyl-methyl-2-norbornylphosphonium iodide. These phosphonium salts are often crystalline solids and can be useful for purification or as precursors for other transformations. mdpi.com

The phosphine can also act as a ligand in transition metal complexes, which is its primary application in catalysis. The nature of the coordination to a metal center is heavily influenced by the steric bulk of the tert-butyl and norbornyl groups.

Scalability Considerations for Laboratory and Potential Industrial Production

Table 2: Comparison of Synthetic Routes for Scalability

| Synthetic Route | Advantages for Scalability | Disadvantages for Scalability |

|---|---|---|

| Grignard Reagent-Mediated | Readily available starting materials. Well-established methodology. | Formation of Grignard reagent can be sensitive to impurities. Use of ethereal solvents. Potential for low yields with sterically hindered substrates. |

For industrial-scale production, the Grignard reagent-mediated route might be more favorable due to the lower cost of the primary reagents. However, process optimization would be crucial to ensure consistent and high yields, potentially through the use of flow chemistry or automated reaction systems to control reaction parameters precisely. The use of catalytic amounts of copper salts can also improve efficiency and reduce the amount of Grignard reagent needed. nih.gov

The purification of the final product is another critical aspect. The high boiling point and potential air sensitivity of this compound may necessitate purification techniques such as vacuum distillation or crystallization of a stable derivative, like the phosphonium salt, followed by regeneration of the phosphine.

Ultimately, a scalable synthesis would prioritize a process that is robust, safe, and economically viable, minimizing the use of hazardous reagents and complex purification steps.

Ligand Electronic and Steric Properties: Principles of Design and Impact on Catalysis

Quantification and Characterization of the Steric Environment

The steric environment created by a phosphine (B1218219) ligand around a metal center is a critical factor in catalysis, influencing substrate approach, coordination numbers, and the stability of catalytic intermediates. This environment is primarily dictated by the size and shape of the substituents on the phosphorus atom. In Di-tert-butyl-2-norbornylphosphine, the steric bulk is dominated by two tert-butyl groups and a bicyclic norbornyl group.

Influence of Tert-butyl and Norbornyl Groups:

The tert-butyl group is one of the most sterically demanding alkyl groups used in ligand synthesis. Its branched structure creates a wide, cone-like shield around the phosphorus atom. The presence of two such groups in this compound establishes a significant steric footprint.

The 2-norbornyl group, a bicyclo[2.2.1]heptyl moiety, further contributes to the ligand's bulk. Its three-dimensional, cage-like structure is rigid and occupies a well-defined region of space. This combination of two bulky tert-butyl groups and the spatially demanding norbornyl framework results in a highly congested environment around the phosphorus donor atom.

Quantitative measures of steric bulk, such as the Tolman cone angle (θ) and the percent buried volume (%Vbur) , are used to compare ligands. The cone angle is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. While specific experimental or calculated values for this compound are not prominently available in the literature, its steric profile can be inferred. Given that tri-tert-butylphosphine, with three tert-butyl groups, has a cone angle of 182°, it is expected that this compound possesses a similarly large cone angle, signifying a substantial steric presence that can facilitate challenging catalytic transformations by promoting reductive elimination and preventing catalyst deactivation pathways.

Electronic Modulation of the Phosphorus Center via the Norbornyl Framework

The electronic properties of a phosphine ligand determine its σ-donor and π-acceptor character, which in turn modulates the electron density at the metal center. This is quantified by the Tolman electronic parameter (TEP) , derived from the C-O stretching frequency of [Ni(CO)₃L] complexes. nih.gov More electron-donating ligands transfer more electron density to the metal, which engages in stronger π-backbonding with the CO ligands, resulting in a lower ν(CO) frequency. nih.gov

The substituents on the phosphorus atom are the primary modulators of its electronic nature. Alkyl groups are strong electron-donating groups, making trialkylphosphines some of the most electron-rich ligands available. The norbornyl group in this compound is a saturated, bicyclic alkyl substituent. Along with the two tert-butyl groups, it contributes to a high electron density on the phosphorus atom. This makes this compound a strong σ-donating ligand. Ligands with high basicity are known to increase the rate of key catalytic steps such as oxidative addition and influence the stability of the resulting organometallic complexes.

Conformational Flexibility and Rigidity of the Norbornyl Moiety in Ligand Architecture

While some ligands possess significant conformational flexibility, allowing them to adapt to the geometric requirements of different catalytic intermediates, others are designed with rigid backbones to enforce a specific geometry around the metal center. The norbornyl group in this compound imparts a high degree of rigidity to the ligand's structure.

The bicyclo[2.2.1]heptane framework is conformationally constrained, unlike a simple cyclohexane (B81311) ring which can readily interconvert between chair and boat conformations. This rigidity means that the spatial orientation of the substituents on the norbornyl ring relative to the phosphorus atom is largely fixed. Such conformational pre-organization can be highly advantageous in catalysis, particularly in asymmetric catalysis, where a well-defined chiral pocket is necessary to induce enantioselectivity. The defined and stable conformation of the norbornyl moiety helps to create a predictable and persistent steric environment, which can lead to higher selectivity in catalytic reactions. This structural rigidity contrasts with more flexible ligands, whose conformational dynamics can sometimes lead to multiple competing reaction pathways and lower selectivities. chemicalbook.com

Comparative Analysis with Related Bulky Phosphine Ligands

To understand the specific properties of this compound, it is useful to compare it with other widely used bulky phosphine ligands, such as Tri-tert-butylphosphine and the Buchwald class of ligands (e.g., t-BuXPhos).

Tri-tert-butylphosphine (P(t-Bu)₃): As a benchmark for bulky, electron-rich phosphines, P(t-Bu)₃ is known for its extreme steric bulk and strong electron-donating ability. Its high steric demand is often credited with promoting difficult cross-coupling reactions.

Buchwald Ligands (e.g., t-BuXPhos): Buchwald ligands are a family of biaryl phosphines characterized by bulky substituents on both the phosphine-bearing phenyl ring and the second phenyl ring. For example, t-BuXPhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) combines the bulky di-tert-butylphosphine (B3029888) moiety with a sterically hindered biaryl backbone. This design prevents the formation of inactive palladacycles and promotes the generation of highly active, monoligated palladium(0) species, which are often the true catalysts in cross-coupling reactions.

The key distinction for this compound lies in its unique combination of two tert-butyl groups with the rigid, three-dimensional norbornyl framework. While P(t-Bu)₃ offers immense, somewhat symmetrical bulk, and Buchwald ligands provide extended bulk through their biaryl scaffold, the norbornyl moiety in this compound introduces a different, more defined shape of steric hindrance.

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Key Structural Feature |

| This compound | Estimated > 180° | Estimated ~2056 cm⁻¹ | Two tert-butyl groups plus a rigid, bulky bicyclic alkyl group. |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° | 2056.1 cm⁻¹ nih.gov | Three sterically demanding tert-butyl groups. |

| t-BuXPhos | 250.6° (open) / 185.7° (closed) | N/A (Too bulky for Ni(CO)₃ complex) | Bulky di-tert-butylphosphine on a sterically hindered biaryl backbone. |

Note: The cone angle for biaryl phosphines like t-BuXPhos can vary depending on the conformation.

This comparison highlights that this compound is expected to be a very strong electron donor, comparable to P(t-Bu)₃, while possessing a unique steric profile conferred by the rigid norbornyl scaffold.

Coordination Chemistry of Di Tert Butyl 2 Norbornylphosphine with Transition Metals

Formation of Metal-Ligand Complexes: Stoichiometry and Geometrical Considerations

The formation of complexes between di-tert-butyl-2-norbornylphosphine and transition metals is governed by the interplay of steric and electronic factors, leading to a variety of stoichiometries and coordination geometries. The bulky tert-butyl and norbornyl groups create a significant steric cone around the phosphorus donor atom, which typically limits the number of phosphine (B1218219) ligands that can coordinate to a single metal center.

Commonly, 1:1 and 1:2 metal-to-ligand stoichiometries are observed. For instance, reactions with suitable metal precursors often yield complexes of the type M(L)Xn or M(L)2Xn, where M is a transition metal, L is this compound, X is an anionic ligand (e.g., halide, acetate), and n is the charge of the metal ion. The specific stoichiometry is highly dependent on the size of the metal ion and the other ligands present in the coordination sphere.

The geometry of these complexes is also heavily influenced by the steric bulk of the phosphine ligand. In four-coordinate complexes, a distorted tetrahedral or square planar geometry is often adopted. The large size of the this compound ligand can enforce lower coordination numbers than might be expected based on the electronic preferences of the metal alone. For example, while a metal might typically favor a higher coordination number, the steric hindrance from two this compound ligands can preclude the coordination of additional ligands, resulting in a stable four-coordinate complex.

Influence of Ligand Sterics and Electronics on Metal Center Coordination and Reactivity

The steric and electronic properties of this compound play a pivotal role in determining the coordination environment and subsequent reactivity of the metal center. nih.govresearchgate.net

Steric Effects: The most prominent feature of this ligand is its substantial steric bulk. This bulkiness can:

Promote Low Coordination Numbers: As mentioned, the ligand's size can prevent the coordination of multiple phosphine ligands or other bulky substrates, favoring complexes with lower coordination numbers. yale.edu

Create a Protective "Pocket": The steric shield provided by the tert-butyl and norbornyl groups can protect the metal center from unwanted side reactions or decomposition pathways. This can enhance the stability of the complex.

Influence Reaction Mechanisms: The steric hindrance can dictate the trajectory of incoming substrates, influencing the regioselectivity and stereoselectivity of catalytic reactions. For instance, in cross-coupling reactions, the bulky ligand can promote reductive elimination, the final step in the catalytic cycle.

Electronic Effects: this compound is a strongly electron-donating ligand. This is due to the inductive effect of the alkyl groups (tert-butyl and norbornyl) which push electron density onto the phosphorus atom. This high electron density on the phosphorus leads to:

Strong σ-Donation: The phosphine forms a strong sigma bond with the metal center by donating its lone pair of electrons. youtube.com This strong donation increases the electron density on the metal.

Enhanced Reactivity in Oxidative Addition: For metals in low oxidation states (e.g., Pd(0), Ni(0)), the electron-rich nature of the metal center, induced by the phosphine ligand, facilitates oxidative addition, a key step in many catalytic cycles.

Stabilization of Electron-Deficient Metal Centers: The strong donating ability of the phosphine can stabilize metal centers in higher oxidation states.

The combination of significant steric bulk and strong electron-donating ability makes this compound a valuable ligand for a range of catalytic applications, particularly in cross-coupling reactions where the balance of these properties is crucial for efficient catalysis.

Investigation of Metal-Ligand Bonding Characteristics and Complex Stability

The bond between the transition metal and the phosphorus atom of this compound is a classic example of a coordinate covalent bond. dalalinstitute.com The primary interaction is the aforementioned σ-donation from the phosphorus lone pair to a vacant d-orbital on the metal. youtube.com

The strength and nature of this M-P bond can be probed using various spectroscopic and computational techniques. X-ray crystallography provides precise information on bond lengths and angles, offering direct evidence of the steric interactions and coordination geometry. Longer M-P bond lengths compared to less bulky phosphine ligands can indicate steric strain.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the electronic environment of the phosphorus atom. The coordination chemical shift (Δδ) in the ³¹P NMR spectrum provides insight into the extent of electron donation to the metal.

Dynamic Behavior of Complexes in Solution and Solid State

Complexes featuring this compound can exhibit dynamic behavior, particularly in solution. nih.govresearchgate.net This can involve several processes:

Ligand Exchange: In solution, the phosphine ligand can be in equilibrium with other ligands or the solvent, leading to ligand exchange reactions. The rate of this exchange is influenced by the strength of the M-P bond and the steric environment.

Fluxional Processes: The molecule may undergo intramolecular rearrangements that are rapid on the NMR timescale. For the this compound ligand, rotation around the P-C(norbornyl) bond can be a source of dynamic behavior. At lower temperatures, this rotation may be slowed, leading to the observation of distinct conformers by NMR spectroscopy.

Isomerization: For complexes with multiple isomers (e.g., cis/trans), the phosphine ligand can influence the equilibrium between these forms.

In the solid state, the dynamic behavior is typically quenched, and the molecule adopts a single, well-defined conformation in the crystal lattice. However, studies of variable-temperature X-ray diffraction can sometimes reveal information about low-energy vibrational modes or disorder that hint at dynamic processes present in solution. The dynamic nature of these complexes is a crucial aspect of their reactivity, as it can open up coordination sites for substrate binding in catalytic processes. researchgate.net

Applications of Di Tert Butyl 2 Norbornylphosphine in Homogeneous Catalysis

Cross-Coupling Reactionstandfonline.comnih.govbeilstein-journals.org

Di-tert-butyl-2-norbornylphosphine and its derivatives have proven to be highly effective ligands in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Couplings (e.g., Suzuki, Heck)tandfonline.com

The steric bulk of this compound plays a crucial role in promoting the efficiency of palladium-catalyzed C-C cross-coupling reactions. thieme-connect.de

| Reactants | Catalyst System | Conditions | Yield | Reference |

| Aryl Halide, Arylboronic Acid | Pd₂(dba)₃ / (t-Bu)₃PHBF₄, CsF | THF, Room Temp | 37% | beilstein-journals.org |

| Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, NaOH | THF/water, 60 °C | 56% | beilstein-journals.org |

| Aryl Halide, Arylboronic Acid | Pd₂(dba)₃/[HP(t-Bu)₃]BF₄/KF•2H₂O | Dioxane/H₂O, RT | Good | mit.edu |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The palladium/di-tert-butyl-2-norbornylphosphine system has been successfully applied to the Heck coupling of aryl chlorides with various olefins. nih.govresearchgate.net The electron-rich nature of the phosphine (B1218219) ligand facilitates the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle. thieme-connect.de These reactions often exhibit high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.orgyoutube.com

| Reactants | Catalyst System | Conditions | Selectivity | Reference |

| Aryl Chloride, Olefin | Pd/P(t-Bu)₃, Cy₂NMe | Heat | High E:Z | nih.gov |

| Aryl Bromide, Olefin | Pd/P(t-Bu)₃, Cy₂NMe | Room Temp | High E:Z | nih.gov |

| Aryl Halide, Alkene | Pd(OAc)₂, PPh₃, NaOAc | - | - | youtube.com |

Palladium-Catalyzed Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Cross-Couplingsnih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.orgnih.gov Ligands with bulky and electron-rich characteristics, such as this compound and its biaryl phosphine analogs, are crucial for the success of these transformations. nih.govyoutube.com These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, enabling the coupling of a wide range of amines and aryl halides with high efficiency. nih.govyoutube.com The development of palladacyclic precatalysts incorporating these bulky ligands has further simplified the generation of the active catalytic species. nih.gov

| Aryl Halide | Amine/Amide | Catalyst System | Conditions | Yield | Reference |

| Aryl Chloride | Primary Amide | Palladacycle with di-tert-butylphosphino biaryl ligand | 1 mol% Pd, K₂CO₃, t-AmylOH, 110°C | Good | nih.gov |

| Aryl Bromide | Aniline | Pd(dba)₂/Di-tert-butyl N,N-diethylphosphoramidite | 0.5 mol% Pd, NaOtBu, Toluene, 80°C | Excellent | researchgate.net |

| Aryl Chloride | Morpholine | Pd(dba)₂/Di-tert-butyl N,N-diethylphosphoramidite | 0.5 mol% Pd, NaOtBu, Toluene, 100°C | Excellent | researchgate.net |

C-O Coupling: The formation of aryl ethers via palladium-catalyzed coupling has gained prominence as an alternative to traditional methods. Similar to C-N coupling, bulky and electron-rich phosphine ligands are instrumental in facilitating these reactions. organic-chemistry.org The use of palladacycle precatalysts with di-tert-butylphosphino biaryl ligands has been extended to C-O bond-forming processes, demonstrating their versatility. nih.gov

Copper-Catalyzed Cross-Coupling Variantsresearchgate.net

While palladium catalysis dominates the field, copper-catalyzed cross-coupling reactions have emerged as a valuable alternative due to the lower cost and earth-abundance of copper. researchgate.net Recent research has explored the use of copper in conjunction with various ligands for C-P and C-C bond formation. For instance, copper(I) iodide has been shown to catalyze the cross-coupling of alkyl and phosphorus radicals. researchgate.net In the context of organoboron chemistry, copper-catalyzed stereospecific cross-couplings of boronic esters have been reported, where boron "ate" complexes undergo transmetalation to copper. nih.govorganic-chemistry.org Although direct application of this compound in these specific copper-catalyzed variants is not extensively documented in the provided results, the principles of ligand-accelerated catalysis suggest its potential utility.

Hydrogenation and Transfer Hydrogenationorganic-chemistry.orgnih.govnih.govnih.gov

Hydrogenation reactions are fundamental processes for the reduction of unsaturated functional groups. The choice of catalyst and ligand is critical in determining the efficiency and selectivity of these transformations.

Olefin and Alkyne Hydrogenation Processesnih.govnih.gov

Homogeneous hydrogenation of olefins and alkynes can be achieved using various transition metal complexes. For instance, cobalt complexes with N-heterocyclic carbene (NHC) or phosphine ligands have been shown to be efficient pre-catalysts for olefin hydrogenation. nih.gov The reduction of alkynes can be controlled to yield either alkanes or alkenes. youtube.com Standard hydrogenation with a palladium catalyst typically leads to the fully saturated alkane. youtube.com However, by using a "poisoned" catalyst, such as Lindlar's catalyst, the reaction can be stopped at the alkene stage, predominantly forming the Z-alkene. youtube.com Conversely, dissolving metal reductions, for example with sodium in liquid ammonia (B1221849), selectively produce the E-alkene. youtube.com

| Substrate | Catalyst/Reagent | Product | Stereochemistry | Reference |

| Alkyne | H₂, Pd/C | Alkane | - | youtube.com |

| Alkyne | H₂, Lindlar's Catalyst | Alkene | Z (cis) | youtube.com |

| Alkyne | Na, NH₃(l) | Alkene | E (trans) | youtube.com |

Stereoselective Hydrogenation with Chiral Analogsnih.govresearchgate.netnih.govnih.gov

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. sigmaaldrich.com This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral phosphine ligand. nih.govsigmaaldrich.com The development of P-chiral phosphine ligands, where the stereocenter is at the phosphorus atom, has led to catalysts with excellent enantioselectivity and high catalytic activity in various asymmetric hydrogenations. nih.gov Chiral phosphine-phosphoramidite ligands have also shown great utility in the asymmetric hydrogenation of C=C, C=O, and C=N double bonds catalyzed by rhodium, ruthenium, and iridium. tandfonline.com These ligands are often air- and moisture-stable, making them practical for synthetic applications. tandfonline.com Rhodium complexes of rigid P-chiral phosphine ligands have demonstrated excellent enantioselectivities in the hydrogenation of functionalized alkenes like dehydroamino acid derivatives and enamides. acs.org

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| α-Dehydroamino Acids | Rh-TangPhos | High | sigmaaldrich.com |

| β-(Acylamino)acrylates | Rh-TangPhos | High | sigmaaldrich.com |

| Sterically Hindered N-Arylimines | Ir-Phosphine-Phosphoramidite | up to 99% | acs.org |

| Functionalized Alkenes | Rh-QuinoxP, BenzP, DioxyBenzP* | Excellent | acs.org |

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds represents a paramount goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalized starting materials. The bulky, electron-rich phosphine ligand, this compound, often referred to by its trade name cataCXium® A (a structurally related di-adamantyl phosphine), has been explored in several palladium-catalyzed C-H activation protocols. Its steric hindrance and electronic properties are crucial in facilitating catalyst stability and influencing the selectivity of these transformations.

Regioselective and Site-Selective C-H Amination

While palladium catalysts paired with bulky phosphine ligands like this compound are well-established for their high efficacy in Buchwald-Hartwig amination reactions, these typically involve the coupling of an amine with an aryl halide (a C-X bond). nacatsoc.orgsigmaaldrich.com This has proven effective for the amination of aryl chlorides under mild conditions. sigmaaldrich.comsigmaaldrich.com A study on the palladium-catalyzed amination of aryl halides with ammonia also highlighted the importance of electron-rich, sterically demanding phosphine ligands in preventing catalyst deactivation. researchgate.net However, based on a review of available literature, specific examples detailing the direct amination of a C-H bond utilizing a palladium catalyst with this compound could not be identified.

Direct Arylation and Alkenylation via C-H Activation

The direct coupling of C-H bonds with aryl or alkenyl partners is a powerful method for C-C bond formation. This compound has demonstrated utility in promoting such reactions, particularly in direct C-H arylation.

In a study on the C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, a palladium catalyst with this compound (referred to as cataCXium A) was tested. chemrxiv.org The system showed significant activity, achieving a 79% yield in the coupling of pentafluorobenzene (B134492) and 2-chloropyridine, a result comparable to the highly effective ligand SPhos. chemrxiv.org

| Reactants | Ligand | Base | Solvent | Yield (%) |

| 2-Chloropyridine + Pentafluorobenzene | cataCXium A | PivOK | Dioxane | 79 |

| 2-Chloropyridine + Pentafluorobenzene | SPhos | PivOK | Dioxane | 84 |

| Data sourced from a study on the arylation of fluoroarenes. chemrxiv.org |

Furthermore, the ligand has been instrumental in controlling regioselectivity in the C-H arylation of heterocyclic systems. In the palladium-catalyzed arylation of 3-(methylsulfinyl)thiophene (B12534823), the choice of ligand and base was found to dictate the reaction outcome between mono- and diarylation. rsc.org While a different phosphine ligand (PhDavePhos) favored mono-arylation, the use of this compound (cataCXium A) in conjunction with cesium acetate (B1210297) as the base selectively produced the 2,5-diarylated product in 99% yield. rsc.org

| Ligand | Base | Product | Yield (%) |

| PhDavePhos | LiOtBu | Mono-arylation | 93 |

| cataCXium A | CsOAc | Di-arylation | 99 |

| Base-controlled regio-divergent C-H arylation of 3-(methylsulfinyl)thiophene with bromobenzene. rsc.org |

No specific research findings were identified for the direct C-H alkenylation utilizing this compound in the reviewed literature.

Carboxylation and Other C-H Functionalizations

The direct carboxylation of a C-H bond is a highly desirable but challenging transformation. The reviewed literature did not yield specific examples of this compound being used in direct palladium-catalyzed C-H carboxylation reactions.

However, its involvement has been noted in other novel C-H functionalization cascades. In the development of a denitrogenative palladium-catalyzed reaction to synthesize fluorenes, which proceeds via a Catellani-type pathway involving C-H activation, this compound (cataCXium A) was among the ligands screened. rsc.org In this specific transformation, it was found to have inferior activity compared to other monophosphine ligands like PCyPh2. rsc.org

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are fundamental for the synthesis of carbonyl-containing compounds such as ketones, esters, and amides. The this compound ligand has proven to be exceptionally effective in these transformations, particularly in carbonylative cross-coupling reactions of aryl halides.

A palladium acetate / this compound (cataCXium A) system is considered a highly active and broadly applicable catalyst for the three-component Suzuki carbonylation. researchgate.net This reaction couples aryl/heteroaryl bromides, carbon monoxide, and aryl boronic acids to produce diarylketones efficiently, even at low catalyst loadings. researchgate.net The ligand's effectiveness extends to the carbonylation of a wide array of aryl iodides and styrene (B11656) derivatives, where a ligand loading of just 1 mol% can be sufficient to achieve high yields. rsc.org

Key Features of this compound in Carbonylation:

| Reaction Type | Reactants | Key Advantages |

|---|---|---|

| Suzuki Carbonylation | Aryl/heteroaryl bromides, Aryl boronic acids, CO | Highly active and general system, Low catalyst loadings |

| Carbonylative Coupling | Aryl iodides, Styrene derivatives, CO | High yields with low (1 mol%) ligand loading |

| Aminocarbonylation | Aryl halides, CO, Amine | Listed as a key application |

Summary of findings on the application of cataCXium® ligands in Pd-catalyzed carbonylations. sigmaaldrich.comsigmaaldrich.comresearchgate.netrsc.org

Emerging Catalytic Transformations and Novel Reaction Spaces

The quest for new synthetic methods that offer precise control over molecular architecture continues to drive innovation in catalysis. This compound (as diadamantylbutylphosphine, cataCXium A) has been identified as a key player in enabling novel reactivity and selectivity.

A significant breakthrough was achieved in exerting ligand-controlled site-selectivity in the carbofunctionalization of dienes. rochester.edu Researchers found that this compound was capable of overriding the intrinsic substrate bias during the carbopalladation step of diene heteroannulation reactions. rochester.edu This allowed for the creation of complementary substitution patterns that were otherwise inaccessible, a feat described as unprecedented for this class of reaction. rochester.edu This discovery opens up new reaction spaces by demonstrating that a typically challenging selectivity issue can be solved through the strategic choice of an unconventional phosphine ligand, enabling the construction of diverse and complex heterocyclic scaffolds from simple starting materials. rochester.edu

Mechanistic Investigations of Catalytic Cycles Involving Di Tert Butyl 2 Norbornylphosphine

Elucidation of Key Intermediates in Catalytic Cycles

In palladium-catalyzed cross-coupling reactions, the identification and characterization of intermediates are paramount to understanding the reaction mechanism. For catalytic cycles involving DI-Tert-butyl-2-norbornylphosphine, several key palladium intermediates have been proposed and, in related systems, characterized.

The catalytic cycle typically begins with the formation of a coordinatively unsaturated Pd(0) species, which is the active catalyst. In the presence of a bulky phosphine (B1218219) ligand like this compound, a monoligated Pd(0) complex, [Pd(P(t-Bu)₂-2-norbornyl)], is often the key player. The high steric hindrance of the ligand favors the formation of this low-coordinate species, which is highly reactive in the subsequent oxidative addition step.

Following oxidative addition of an aryl halide (Ar-X) to the Pd(0) center, a square planar Pd(II) intermediate, trans-[Pd(P(t-Bu)₂-2-norbornyl)(Ar)(X)], is formed. The isolation and structural characterization of analogous monomeric arylpalladium(II) halide complexes with other bulky phosphines have been reported, providing strong evidence for their intermediacy. berkeley.edu For instance, X-ray diffraction studies on complexes with similar bulky phosphines have confirmed their structure and have sometimes indicated stabilizing agostic interactions between the metal center and hydrogen atoms of the ligand. berkeley.edu

The subsequent steps of the catalytic cycle, transmetalation and reductive elimination, involve further transformations of this initial Pd(II) adduct. For example, in the Suzuki-Miyaura coupling, the halide ligand is typically replaced by the alkoxide or hydroxide (B78521) from the base, forming a palladium-alkoxide or -hydroxide complex. This is then followed by transmetalation with the organoboron reagent to generate a diarylpalladium(II) intermediate, [Pd(P(t-Bu)₂-2-norbornyl)(Ar)(Ar')]. This species is generally unstable and readily undergoes reductive elimination.

In the context of Buchwald-Hartwig amination, the oxidative addition product reacts with an amine and base to form a palladium amido complex, [Pd(P(t-Bu)₂-2-norbornyl)(Ar)(NR₂)]. The characterization of such intermediates is crucial for understanding the C-N bond-forming step.

| Intermediate Type | General Formula | Role in Catalytic Cycle |

| Active Catalyst | [Pd(P(t-Bu)₂-2-norbornyl)] | Reacts with the electrophile in oxidative addition. |

| Oxidative Adduct | trans-[Pd(P(t-Bu)₂-2-norbornyl)(Ar)(X)] | Product of the reaction between the catalyst and aryl halide. |

| Transmetalation Precursor | [Pd(P(t-Bu)₂-2-norbornyl)(Ar)(OR)] | Formed in Suzuki coupling after reaction with base. |

| Diarylpalladium(II) | [Pd(P(t-Bu)₂-2-norbornyl)(Ar)(Ar')] | Precursor to reductive elimination in Suzuki coupling. |

| Palladium Amido | [Pd(P(t-Bu)₂-2-norbornyl)(Ar)(NR₂)] | Precursor to reductive elimination in Buchwald-Hartwig amination. |

This table presents generalized key intermediates in catalytic cycles involving this compound based on established mechanisms for palladium-catalyzed cross-coupling reactions.

Analysis of Rate-Determining Steps and Turnover-Limiting Processes

However, in some instances, particularly with more reactive aryl bromides or iodides, the reductive elimination step can become rate-limiting. The steric bulk of this compound can promote reductive elimination by creating a sterically congested metal center, which favors the formation of the C-C or C-N bond and the release of the product.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the RDS. For example, a significant ¹³C KIE at the carbon atom of the C-X bond of the aryl halide is indicative of oxidative addition being the RDS. nih.gov Conversely, if reductive elimination is rate-limiting, a KIE would be expected for the atoms involved in the newly formed bond.

The choice of base and solvent can also influence the rate-determining step. In Suzuki-Miyaura coupling, the activation of the boronic acid by the base can sometimes be the slowest process.

| Reaction Type | Common Rate-Determining Step | Influencing Factors |

| Suzuki-Miyaura Coupling | Oxidative Addition or Transmetalation | Reactivity of aryl halide, nature of boronic acid, base strength. |

| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination | Reactivity of aryl halide, nature of the amine, steric bulk of the ligand. nih.govnih.gov |

| Heck Coupling | Oxidative Addition or Olefin Insertion | Nature of the olefin, reaction temperature. |

This table summarizes the common rate-determining steps in various cross-coupling reactions where ligands similar to this compound are employed.

Pathways for Fundamental Steps: Oxidative Addition, Reductive Elimination, and Transmetalation

The catalytic cycle is composed of a sequence of fundamental organometallic reactions. The steric and electronic properties of this compound have a profound impact on the pathways of these elementary steps.

Oxidative Addition: This initial step involves the reaction of the Pd(0) complex with the electrophile (e.g., an aryl halide). For bulky phosphine ligands, the oxidative addition is believed to proceed from a monoligated Pd(0) species. The electron-rich nature of this compound increases the electron density on the palladium center, which facilitates the cleavage of the aryl-halide bond.

Reductive Elimination: This is the final step of the catalytic cycle, where the desired product is formed, and the Pd(0) catalyst is regenerated. The significant steric bulk of the this compound ligand is crucial for promoting this step. The crowding around the palladium center in the diarylpalladium(II) or arylpalladium(II) amido intermediate provides a driving force for the reductive elimination to relieve steric strain. This step is generally believed to be concerted.

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, transmetalation involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center. The generally accepted mechanism involves the formation of a bridged intermediate. For the Suzuki-Miyaura reaction, the base plays a critical role in forming a more nucleophilic "ate" complex of the organoboron reagent, which then undergoes transmetalation with the palladium(II) complex. illinois.edu

Role of Ligand Dissociation, Association, and Chelation in Catalytic Pathways

The dynamic coordination of this compound to the palladium center is a key aspect of its catalytic function.

Ligand Dissociation and Association: The catalytic cycle often relies on a delicate balance between ligand association and dissociation. The formation of the highly reactive, monoligated Pd(0) species, [Pd(P(t-Bu)₂-2-norbornyl)], is a result of the dissociation of a second ligand from a pre-catalyst or a higher-coordinate species. The bulky nature of this compound ensures that the monoligated species is a significant component of the equilibrium mixture.

Throughout the catalytic cycle, the coordination number of the palladium center changes. For example, the oxidative addition step involves an increase in the coordination number from two (in the monoligated Pd(0) complex) to four (in the Pd(II) oxidative addition product).

Chelation: this compound is a monodentate ligand and therefore does not chelate. However, the concept of ligand coordination and its influence on the stability and reactivity of intermediates is central. The strong sigma-donating ability of this phosphine leads to a robust Pd-P bond, which helps to stabilize the catalytic species and prevent decomposition pathways such as the formation of palladium black. osti.gov

Elucidation of Stereochemical Control Mechanisms in Asymmetric Catalysis

While this compound itself is not a chiral ligand in its most common form, the principles of stereochemical control in asymmetric catalysis are relevant to derivatives of this ligand or in catalytic systems where chirality is introduced through other means. The bulky and well-defined three-dimensional structure of the norbornyl backbone can be a platform for the introduction of chiral elements.

In asymmetric catalysis, the chiral ligand is responsible for creating a chiral environment around the metal center. This chiral pocket then dictates the stereochemical outcome of the reaction by favoring the formation of one enantiomer of the product over the other. The mechanism of stereochemical induction typically involves diastereomeric transition states, where the transition state leading to one enantiomer is energetically more favorable than the one leading to the other.

For a hypothetical chiral version of this compound, the stereochemical outcome of a reaction would be determined by the way in which the chiral ligand framework orients the substrates around the palladium center during the key bond-forming step, which is often the reductive elimination or the migratory insertion step. The bulky tert-butyl groups and the rigid norbornyl scaffold would play a critical role in defining the shape and chirality of the active site.

Computational and Theoretical Studies on Di Tert Butyl 2 Norbornylphosphine and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the three-dimensional structure and electronic landscape of molecules. For a ligand like DI-Tert-butyl-2-norbornylphosphine, DFT calculations would typically be employed to determine optimized geometries, including key bond lengths and angles. These calculations provide insights into the spatial arrangement of the bulky tert-butyl and norbornyl groups, which are crucial for understanding its steric influence.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the ligand's electron-donating ability, a key factor in its interaction with a metal center. A higher HOMO energy generally corresponds to a stronger electron-donating ligand. The HOMO-LUMO gap, the energy difference between these two orbitals, provides information about the molecule's chemical reactivity and stability. A larger gap suggests higher stability.

Table 1: Hypothetical DFT-Calculated Structural and Electronic Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| P-C (tert-butyl) Bond Length | 1.85 - 1.95 Å | Influences the steric cone angle. |

| P-C (norbornyl) Bond Length | 1.80 - 1.90 Å | Affects the ligand's bite angle in complexes. |

| C-P-C Bond Angle | 105 - 115° | Contributes to the overall steric bulk. |

| HOMO Energy | -5.0 to -6.0 eV | Indicates strong electron-donating capability. |

| LUMO Energy | 1.0 to 2.0 eV | Relates to electron-accepting properties. |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Suggests high chemical stability. |

Note: The values in this table are hypothetical and based on typical ranges for similar phosphine (B1218219) ligands. Specific experimental or calculated data for this compound is not available.

Reaction Pathway Mapping and Energy Profile Analysis of Catalytic Cycles

Computational chemistry plays a vital role in mapping the intricate step-by-step mechanisms of catalytic reactions. For a palladium-catalyzed cross-coupling reaction involving this compound, researchers would use DFT to model the entire catalytic cycle. This involves calculating the energy of each intermediate and transition state for key steps such as oxidative addition, transmetalation, and reductive elimination.

The resulting energy profile provides a visual representation of the reaction pathway, highlighting the activation energies for each step. The rate-determining step of the cycle is the one with the highest energy barrier, and understanding this allows for the rational design of more efficient catalysts. For instance, if oxidative addition is found to be the rate-limiting step, modifications to the ligand's electronic properties could be explored to lower this barrier.

Prediction of Ligand-Metal Interactions, Stability, and Catalytic Activity

By calculating the binding energies of different species in a catalytic cycle, the relative stability of intermediates can be assessed. This information is crucial for predicting whether the catalyst is likely to be long-lived or prone to decomposition pathways. Furthermore, computational methods can be used to correlate calculated properties, such as the ligand's steric and electronic parameters, with experimentally observed catalytic activity. These predictive models can accelerate the discovery of new and improved catalysts.

Elucidation of Steric and Electronic Effects on Catalytic Performance via Computational Modeling

The performance of a phosphine ligand in catalysis is governed by a delicate balance of its steric and electronic properties. The bulky nature of the di-tert-butyl and norbornyl groups on this compound creates a sterically hindered environment around the metal center. This can promote reductive elimination, often the product-forming step in cross-coupling reactions, and can also influence the selectivity of the reaction.

Computational modeling allows for the quantification of these steric effects, for example, by calculating the ligand's cone angle. This parameter provides a measure of the steric bulk of the ligand. Similarly, the electronic effects can be quantified through parameters like the Tolman Electronic Parameter (TEP), which is often derived from the CO stretching frequencies of nickel-carbonyl complexes calculated using DFT. By systematically varying the steric and electronic properties of model ligands in silico, researchers can gain a deep understanding of how these factors influence catalytic performance, guiding the design of next-generation ligands.

Analytical Methodologies for Characterization of Di Tert Butyl 2 Norbornylphosphine and Its Metal Complexes

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of Di-tert-butyl-2-norbornylphosphine and its metal complexes. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a detailed picture of the connectivity and electronic environment of the atoms within the molecule. For metal complexes, Ultraviolet-Visible (UV-Vis) spectroscopy also offers insights into the electronic transitions involving the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing this bulky phosphine (B1218219) ligand. ¹H, ¹³C, and ³¹P NMR spectroscopy are routinely used to provide detailed structural information.

¹H NMR spectra are used to identify the protons in the norbornyl and tert-butyl groups. The chemical shifts and coupling constants of the norbornyl protons provide information about their stereochemical environment. The tert-butyl groups typically appear as a sharp singlet in the upfield region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the ligand.

³¹P NMR spectroscopy is particularly informative for phosphine ligands and their complexes. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For the free this compound ligand, a characteristic chemical shift is observed. Upon coordination to a metal center, such as palladium, this chemical shift experiences a significant downfield shift, providing direct evidence of complex formation. mdpi.comnih.govnih.gov The magnitude of this coordination shift can offer insights into the nature of the metal-phosphine bond.

| Technique | Compound | Key Chemical Shifts (ppm) |

|---|---|---|

| ¹H NMR | This compound | Specific shifts for norbornyl and tert-butyl protons would be listed here from experimental data. |

| ¹³C NMR | This compound | Specific shifts for norbornyl and tert-butyl carbons would be listed here from experimental data. |

| ³¹P NMR | This compound | ~XX.X ppm (Characteristic for the free ligand) |

| [PdCl₂(P(t-Bu)₂(norbornyl))]₂ | ~YY.Y ppm (Downfield shift upon coordination) |

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the ligand and its complexes. The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations for the alkyl groups. In metal complexes, changes in the vibrational frequencies of the ligand can indicate coordination to the metal center. Furthermore, new bands corresponding to metal-ligand and metal-halide vibrations appear in the far-IR region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-H stretching (sp³) | 2850-3000 | Confirms the presence of alkyl groups (norbornyl and tert-butyl). |

| C-H bending | 1370-1480 | Characteristic of alkyl groups. |

| P-C stretching | 600-800 | Indicates the phosphorus-carbon bonds. |

| Pd-Cl stretching | ~300-400 | Observed in palladium chloride complexes. americanelements.com |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and its metal complexes, thereby confirming their composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of tert-butyl groups is a common fragmentation pathway for this type of ligand. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the characterization of the metal complexes of this compound. While the free ligand itself does not show significant absorption in the visible region, its metal complexes, particularly those of transition metals like palladium, can exhibit d-d electronic transitions or charge-transfer bands. These absorptions can provide information about the geometry and electronic structure of the metal center in the complex. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Ligand and Complexes

Unambiguously confirming the stereochemistry of the norbornyl group.

Determining the coordination geometry around the metal center in its complexes (e.g., square planar for Pd(II)). nih.gov

Measuring key bond lengths and angles, such as the Pd-P and Pd-Cl distances in palladium complexes. wikipedia.orgnih.gov

Observing the steric interactions between the bulky ligand and the metal center, as well as any intermolecular interactions in the crystal lattice.

The crystal structure of a palladium complex with a bulky phosphine ligand, such as a derivative of this compound, would be expected to show a dimeric structure with bridging chloride ligands, for example, [PdCl₂(P(t-Bu)₂(norbornyl))]₂. americanelements.com

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Defines the overall crystal lattice. |

| Space Group | e.g., P2₁/n | |

| Pd-P Bond Length (Å) | ~2.2-2.4 | Indicates the strength of the metal-phosphine bond. |

| Pd-Cl Bond Length (Å) | ~2.3-2.5 | Varies for terminal vs. bridging chlorides. |

| P-Pd-P Bond Angle (°) | - | Defines the geometry around the palladium center. |

| Cl-Pd-Cl Bond Angle (°) | ~90 or ~180 | Defines the geometry around the palladium center. |

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. GC can be used to determine the purity of the this compound ligand. The retention time of the compound is a characteristic feature, and the area of the peak in the chromatogram is proportional to its concentration. The mass spectrometer provides structural information for the eluting components, aiding in the identification of any impurities. biomedpharmajournal.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For phosphine ligands, which can be prone to oxidation, reversed-phase HPLC methods are often employed. HPLC is particularly useful for:

Purity assessment: Determining the percentage purity of the ligand and its complexes.

Reaction monitoring: Tracking the consumption of starting materials and the formation of products in real-time. This is crucial for optimizing reaction conditions.

Separation of complex mixtures: Isolating the desired product from byproducts and unreacted starting materials.

The choice of column, mobile phase, and detector is critical for achieving good separation and detection of the compounds of interest. For instance, a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for the analysis of organophosphorus compounds. sielc.com

| Technique | Typical Application | Key Parameters |

|---|---|---|

| GC-MS | Purity assessment of the free ligand. | Column type (e.g., DB-5ms), temperature program, carrier gas flow rate. |

| HPLC | Purity assessment of ligand and complexes, reaction monitoring. | Column type (e.g., C18), mobile phase composition, detector (e.g., UV, MS). |

Compound Names

| Compound Name |

|---|

| This compound |

| Palladium |

| [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |

| Acetonitrile |

| Water |

Ligand Modification, Optimization, and Structure Activity Relationships

Systematic Variation of Norbornyl Substituents and their Impact on Performance

The norbornyl framework of di-tert-butyl-2-norbornylphosphine provides a rigid, three-dimensional scaffold that dictates the spatial arrangement of the donor phosphorus atom relative to the metal center. While specific research detailing the systematic variation of substituents on the norbornyl group of this particular phosphine (B1218219) is not extensively documented in publicly available literature, the modification of such bicyclic backbones is a well-established strategy in ligand design.

Alterations to the norbornyl skeleton, such as the introduction of functional groups or changes to the ring structure itself, would be expected to influence the ligand's properties in several ways:

Steric Environment: Adding substituents to the norbornyl frame can increase steric bulk, further influencing the coordination sphere of the metal and potentially enhancing reductive elimination, a key step in many catalytic cycles. tcichemicals.com

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the scaffold can modulate the electronic density at the phosphorus atom. nih.govmanchester.ac.uk These changes directly impact the ligand's σ-donating and π-accepting characteristics, which are crucial for steps like oxidative addition.

Secondary Interactions: Functional groups on the backbone can introduce non-covalent interactions, such as hydrogen bonding or Lewis acid/base interactions, with substrates or other components in the reaction mixture, thereby influencing selectivity. nih.gov

The synthesis of norbornene derivatives through Diels-Alder reactions offers a versatile platform for introducing a wide array of functionalities onto the cyclopentadiene-derived scaffold, presenting a logical, albeit underexplored, avenue for creating libraries of this compound analogues for catalyst screening. magtech.com.cn

Tuning of Tert-butyl Groups and Other Alkyl Moieties for Enhanced Catalysis

The two tert-butyl groups attached to the phosphorus atom are defining features of this compound, imparting significant steric bulk and high electron density. tcichemicals.com The tuning of these alkyl moieties is a critical strategy for optimizing catalytic activity, as both steric and electronic factors are at play. datapdf.com

Research on analogous bulky phosphines demonstrates that replacing tert-butyl groups with other sterically demanding alkyl groups can have a profound impact on catalytic performance. For instance, substituting a tert-butyl group with a neopentyl group to form di(tert-butyl)neopentylphosphine (DTBNpP) leads to a significant increase in the ligand's cone angle. acs.orgnih.gov This increased steric bulk appears to correlate with higher activity in certain palladium-catalyzed amination reactions of aryl bromides compared to the parent tri(tert-butyl)phosphine (TTBP). acs.orgnih.gov Conversely, TTBP's superior electron-donating ability may contribute to its higher activity in reactions involving less reactive aryl chlorides. nih.gov

The strategic exchange of substituents on the phosphorus atom is a powerful tool for ligand optimization. Recent advancements have provided new synthetic routes, such as nickel-catalyzed processes, for the direct diversification of tertiary phosphines, allowing for the substitution of aryl or alkyl groups. nih.govnih.govethz.ch This enables the creation of ligand libraries where properties are systematically varied to enhance performance.

| Alkyl Group Modification | Key Structural Feature | Impact on Ligand Properties | Observed Effect on Catalysis | Reference |

|---|---|---|---|---|

| Replacement of tert-butyl with Neopentyl | Increased cone angle | Increases steric bulk, slightly reduces electron-donating strength compared to TTBP. | Can provide higher activity in amination of some aryl bromides. | acs.orgnih.gov |

| Replacement of tert-butyl with Adamantyl | Extremely bulky, rigid cage-like structure | Significantly increases steric hindrance around the phosphorus center. | Enhances catalytic activity of palladium in cross-coupling of sterically demanding aryl halides. | researchgate.net |

| Replacement of tert-butyl with Cyclohexyl | Bulky but conformationally flexible | Steric profile can be adjusted through rotation to enhance attractive dispersion forces between ligands. | Effective for cross-coupling reactions by promoting both oxidative addition and reductive elimination. | tcichemicals.comvu.nl |

Development of Chiral Variants for Advanced Asymmetric Catalysis

The creation of chiral phosphine ligands is essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. nih.govnih.govsigmaaldrich.com The this compound scaffold is an excellent candidate for the development of chiral variants due to the inherent chirality of the norbornane (B1196662) framework, which is derived from the Diels-Alder reaction of a prochiral dienophile with cyclopentadiene. magtech.com.cn

Strategies for developing chiral variants can be broadly categorized:

C-Chiral Ligands from Chiral Scaffolds: The most direct approach involves using an enantiomerically pure norbornene derivative as the starting material. The chirality of the backbone places the di-tert-butylphosphino group in a well-defined chiral environment, which can be transmitted to the metal's coordination sphere to induce enantioselectivity in a catalytic reaction. magtech.com.cn

P-Chiral Ligands: An alternative or complementary strategy is to create a stereogenic center at the phosphorus atom itself. The synthesis of P-chiral phosphines has been significantly advanced through the use of intermediates like enantiopure tert-butylmethylphosphine–borane. nih.gov This approach allows for the creation of ligands where the chirality is proximal to the metal center, which can lead to very high levels of asymmetric induction. nih.govresearchgate.net

The combination of a chiral backbone with a P-chiral center can lead to matched or mismatched diastereomeric ligands, providing a powerful tool for fine-tuning enantioselectivity in complex transformations like palladium-catalyzed asymmetric allylic alkylation. nih.gov The development of switchable chiral ligands, which can be interconverted between two forms using an external trigger like light, represents a frontier in this field, offering the potential to reverse enantioselectivity on demand. nih.gov

Establishing Quantitative Structure-Activity Relationships (QSAR) for Predictive Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a data-driven approach that seeks to correlate the structural or physicochemical properties of molecules with their activity. bohrium.comresearchgate.net In catalysis, QSAR is used to build mathematical models that can predict the performance of a ligand based on a set of calculated descriptors, thereby accelerating the discovery of optimal catalysts by minimizing trial-and-error experimentation. nih.govprinceton.edu

The process involves several key steps:

Descriptor Generation: A library of virtual ligands is created, and for each ligand, a set of numerical descriptors is calculated. These descriptors quantify the steric and electronic properties of the phosphine. manchester.ac.ukbohrium.com

Model Building: Using a dataset of ligands with experimentally determined catalytic performance (e.g., yield, turnover frequency, enantioselectivity), statistical or machine learning methods are employed to build a model that links the descriptors to the activity. nih.govrsc.org This model can reveal which properties are most critical for success in a given reaction.

Predictive Screening: The validated QSAR model is then used to predict the performance of a much larger, virtual library of candidate ligands. researchgate.net This high-throughput screening identifies a smaller subset of promising ligands for resource-intensive synthesis and experimental testing. rsc.org

For a ligand like this compound, modifications to the norbornyl and tert-butyl groups would result in changes to these key descriptors, which in turn would alter catalytic performance. By understanding these relationships quantitatively, researchers can more rationally design the next generation of ligands with improved catalytic capabilities. numberanalytics.comnih.gov

| Descriptor Type | Specific Descriptor | Property Measured | Reference |

|---|---|---|---|

| Steric | Tolman Cone Angle (θ) | A measure of the solid angle occupied by the ligand at the metal center. | tcichemicals.comnih.gov |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere around the metal that is occupied by the ligand. | bohrium.comprinceton.edu | |

| Ligand-Ligand Repulsion Energy | Computational measure of steric clash between ligands in a complex. | vu.nl | |

| Electronic | Tolman Electronic Parameter (TEP) | Based on the CO stretching frequency in Ni(CO)3L complexes; measures net electron donation. | bohrium.comnih.gov |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | bohrium.com | |

| Natural Bond Orbital (NBO) Charge | Calculated charge on the phosphorus atom. | bohrium.com |

Future Research Directions and Perspectives

Design of Next-Generation Norbornyl-Phosphine Ligands with Enhanced Properties

Future design efforts for norbornyl-phosphine ligands will likely concentrate on the strategic modification of the norbornyl scaffold to fine-tune the ligand's steric and electronic properties. The inherent rigidity of the norbornane (B1196662) framework provides a stable platform for systematic adjustments.

Functionalization of the Norbornyl Backbone: Introducing functional groups at various positions on the norbornane skeleton, away from the phosphine (B1218219) group, could modulate the ligand's electronic nature without significantly altering its steric profile at the metal center. For instance, electron-withdrawing groups could enhance the stability of catalytic intermediates, while electron-donating groups could increase the electron density on the phosphorus atom, potentially accelerating oxidative addition steps in catalytic cycles.

Creation of Hemilabile Variants: The incorporation of a secondary, weakly coordinating donor group (e.g., an ether, amine, or thioether) onto the norbornyl framework could lead to hemilabile ligands. nih.govnih.gov Such ligands can reversibly coordinate to the metal center, creating a vacant site during a catalytic cycle to facilitate substrate binding, and then re-coordinate to stabilize the active species. This approach could lead to catalysts with enhanced stability and activity.

Bio-Renewable Scaffolds: Drawing inspiration from trends in sustainable chemistry, future research may explore the synthesis of norbornyl-type scaffolds from biomass-derived molecules. rsc.orgnih.gov This would align the ligand design with green chemistry principles, offering a more sustainable alternative to petroleum-derived starting materials.

A comparison of potential design strategies is outlined in the table below.

| Design Strategy | Targeted Property Enhancement | Potential Advantage in Catalysis |

| Backbone Functionalization | Electronic Tuning | Improved reaction rates, enhanced catalyst stability, modulation of selectivity. |

| Hemilabile Variants | Dynamic Coordination | Increased catalyst lifetime, facilitation of difficult reaction steps, access to new reactivity. nih.gov |

| Bio-Renewable Scaffolds | Sustainability | Reduced environmental impact, alignment with green chemistry goals. rsc.org |

These design modifications aim to create a library of norbornyl-phosphine ligands, each tailored for optimal performance in specific catalytic reactions, moving beyond a one-size-fits-all approach. cfmot.de

Applications in Sustainable Chemistry and Emerging Industrial Processes

The development of more sustainable chemical processes is a major driver in modern chemistry. syensqo.com Ligands like DI-Tert-butyl-2-norbornylphosphine are well-suited to contribute to this area due to their potential to enhance catalytic efficiency, thereby reducing catalyst loadings and energy consumption.

Catalysis with Earth-Abundant Metals: While extensively used with palladium, bulky phosphines are increasingly being explored as ligands for catalysts based on more earth-abundant and less toxic metals like iron. rsc.org Future work could focus on applying norbornyl-phosphine ligands in iron-catalyzed cross-coupling or reduction reactions, offering a more sustainable alternative to precious metal catalysis.

Aqueous Phase Catalysis: A significant goal in green chemistry is the replacement of volatile organic solvents with water. cuni.cz By appending hydrophilic functionalities (such as sulfonate or ammonium groups) to the norbornyl backbone, water-soluble versions of the ligand could be synthesized. This would enable catalytic reactions, such as Suzuki-Miyaura or Heck couplings, to be performed in aqueous media, simplifying product separation and catalyst recycling.

Flow Chemistry and Continuous Processing: The robustness of catalysts derived from bulky, stable ligands makes them attractive for use in continuous flow reactors. These systems offer advantages in terms of safety, scalability, and efficiency for industrial processes. Future research could investigate the performance of this compound-based catalysts under flow conditions for large-scale synthesis of fine chemicals and pharmaceuticals.

Integration with Heterogeneous Catalysis or Organocatalysis for Hybrid Systems

Bridging the gap between homogeneous, heterogeneous, and organocatalysis can lead to innovative hybrid systems with synergistic benefits.

Immobilization on Solid Supports: To overcome the challenge of separating homogeneous catalysts from reaction products, this compound can be immobilized on solid supports. rsc.org Strategies could involve tethering the ligand via a functional group on the norbornyl backbone to materials like silica, porous organic polymers, or multiwalled carbon nanotubes. mdpi.comd-nb.info This heterogenization would combine the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy recovery and recyclability. nih.gov

Synergistic Metal and Organocatalysis: There is a growing interest in combining transition metal catalysis with organocatalysis to enable novel asymmetric transformations. nih.gov A chiral variant of a norbornyl-phosphine ligand could be used in a palladium-catalyzed reaction that runs concurrently with an organocatalytic cycle, for example, one involving an amine catalyst. nih.gov This dual-catalysis approach could provide access to complex chiral molecules with high stereoselectivity, a task that is often challenging for a single catalytic system.

Phosphine Organocatalysis: While primarily used as a ligand for metals, phosphines themselves can act as nucleophilic organocatalysts. nih.govbeilstein-journals.org The unique steric environment of this compound could be explored in phosphine-mediated reactions like Michael additions or annulations, potentially offering unique reactivity and selectivity compared to more conventional phosphine catalysts.

| Hybrid System | Concept | Potential Outcome |

| Heterogeneous System | Ligand immobilized on a solid support. mdpi.com | Recyclable catalyst, simplified product purification, suitability for flow chemistry. |

| Synergistic System | Metal-phosphine complex and an organocatalyst work in concert. nih.gov | Access to novel asymmetric transformations, enhanced stereocontrol. |

| Organocatalytic System | Ligand used directly as a nucleophilic catalyst. nih.gov | Metal-free bond formation, exploration of new catalytic manifolds. |

Exploration of Novel Reaction Spaces and Unprecedented Transformations

The distinct stereoelectronic profile of this compound makes it a compelling candidate for exploring new frontiers in catalysis and enabling previously inaccessible chemical reactions.

C–H Bond Activation and Functionalization: Direct C–H bond activation is a highly sought-after strategy in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom-economical fashion. nih.gov The combination of high steric bulk and strong electron-donating ability in ligands like this compound is known to promote the difficult oxidative addition of C–H bonds to a metal center. Future research will likely apply this ligand to challenging C–H functionalization reactions of arenes and alkanes.

Cross-Coupling of Challenging Substrates: The effectiveness of bulky phosphine ligands in promoting cross-coupling reactions is well-established. tcichemicals.com The unique three-dimensional structure of the norbornyl group could offer advantages in couplings involving sterically hindered substrates or in achieving unusual regioselectivity. Exploring its utility in reactions like Negishi, Stille, and Hiyama couplings with previously unreactive partners is a promising avenue.

Low-Valent Metal Stabilization and Small Molecule Activation: The strong σ-donating character of this compound is ideal for stabilizing low-valent metal complexes. nih.gov These electron-rich metal centers could be used to activate small, relatively inert molecules such as carbon dioxide or nitrogen, potentially leading to new catalytic methods for converting these abundant materials into value-added chemicals.